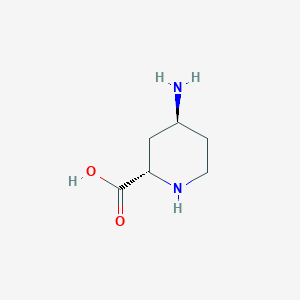
(2S,4S)-4-aminopiperidine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-aminopiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-aminopiperidine-2-carboxylic acid typically involves chiral separation techniques. One effective approach is the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its racemic mixture . This method eliminates the need for salinization and dissociation processes, making it more efficient and environmentally friendly.
Industrial Production Methods: Industrial-scale production of this compound can be achieved through optimized chiral separation processes. These processes involve the use of preparative-scale chromatography, enantioselective liquid-liquid extraction, and crystallization-based methods . The implementation of these methods on an industrial scale has resulted in significant improvements in yield, atom economy, and reaction mass efficiency.
化学反応の分析
Types of Reactions: (2S,4S)-4-aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be modified through Suzuki and Sonogashira reactions in water, which involve the use of palladium catalysts and base .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives with enhanced biological and chemical properties .
科学的研究の応用
Chemistry: In chemistry, (2S,4S)-4-aminopiperidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of chiral catalysts and ligands .
Biology: In biological research, this compound is used to study the structure and function of proteins. It can be incorporated into peptides and proteins to investigate their conformational preferences and interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. For example, it has been used in the development of radiolabeled tracers for tumor imaging, such as (2S,4S)4-[18F]FPArg, which can penetrate the blood-brain barrier and image gliomas with high contrast .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chiral properties make it valuable for the synthesis of enantiopure compounds with specific biological activities .
作用機序
The mechanism of action of (2S,4S)-4-aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in tumor imaging, the compound is transported into tumor cells by cationic amino acid transporters, allowing it to accumulate in tumor tissues and provide high-contrast images .
類似化合物との比較
Similar Compounds: Similar compounds to (2S,4S)-4-aminopiperidine-2-carboxylic acid include (2S,4R)-4-aminopiperidine-2-carboxylic acid and other chiral amino acid derivatives such as (2S,4S)-4-hydroxyproline .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable for applications requiring high stereochemical purity and specific interactions with biological targets .
特性
分子式 |
C6H12N2O2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
(2S,4S)-4-aminopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5-/m0/s1 |
InChIキー |
IUNRHKPPQLCTGF-WHFBIAKZSA-N |
異性体SMILES |
C1CN[C@@H](C[C@H]1N)C(=O)O |
正規SMILES |
C1CNC(CC1N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)

![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)







![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)
